molecular formula C12H7Cl2NO B3038200 (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone CAS No. 80099-90-7

(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone

Cat. No. B3038200
CAS RN: 80099-90-7
M. Wt: 252.09 g/mol
InChI Key: IODXVSLRIRMETH-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone” is a chemical compound with the CAS number 6318-51-0 . It is also known as “(4-Chlorophenyl) (2-pyridinyl)Methanone” in English .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone” is represented by the formula C12H8ClNO . The compound is monoclinic with cell parameters a = 19.0184 (3) Å, b = 4.81220 (10) Å, c = 11.3896 (2) Å, β = 107.388 (1)°, Z = 4, V = 994.75 (3) Å .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone” has a molecular weight of 217.65 . It is a white to slightly pale yellow crystal or powder . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone and its derivatives have been explored in various scientific studies for their synthesis and structural characterization. For instance, a study by Lakshminarayana et al. (2018) focused on the synthesis and characterization of a related compound through spectroscopic methods and X-ray diffraction, providing insights into its molecular structure and potential applications in material science and molecular docking studies (Lakshminarayana et al., 2018). Similarly, research by Sivakumar et al. (2021) on a compound with a slightly different molecular structure highlighted its vibrational, electronic, and structural properties, as well as its potential in antimicrobial activity and molecular docking applications (Sivakumar et al., 2021).

Catalysis and Green Chemistry

In the realm of catalysis and green chemistry, derivatives of (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone have been investigated for their potential as catalysts or in catalytic processes. The work by Chen et al. (2021) demonstrates the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, showcasing the efficiency and green aspects of this synthetic route (Chen et al., 2021).

Biological and Pharmaceutical Research

On the biological and pharmaceutical front, derivatives of this compound have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For example, Katariya et al. (2021) synthesized novel heterocyclic compounds incorporating the core structure of (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone, which were then evaluated for their anticancer and antimicrobial activities, showing promising results (Katariya et al., 2021).

Material Science and Luminescence

In material science, the compound's derivatives have been studied for their luminescence properties. Wen et al. (2021) designed and synthesized a donor-acceptor molecule related to (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone, demonstrating dual emission and switching between delayed fluorescence and room-temperature phosphorescence, indicating its potential in optoelectronic applications (Wen et al., 2021).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

(4-chlorophenyl)-(2-chloropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-10-3-1-8(2-4-10)12(16)9-5-6-15-11(14)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODXVSLRIRMETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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